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Compound of Interest

Compound Name:
3-(4-Chlorophenoxy)-3-

oxopropanoic acid

CAS No.: 60179-40-0

Cat. No.: B2412755 Get Quote

Synonyms: 4-Chlorophenyl hydrogen malonate; Malonic acid mono-(4-chlorophenyl) ester; 3-

(4-Chlorophenoxy)-3-oxopropionic acid.

Executive Summary
3-(4-Chlorophenoxy)-3-oxopropanoic acid (C₉H₇ClO₄) is a bifunctional reagent combining a

carboxylic acid and an activated phenolic ester within a three-carbon framework. Unlike

symmetric malonates (e.g., diethyl malonate), this desymmetrized scaffold allows for

chemoselective nucleophilic attacks. It is primarily utilized as a "soft" acylating agent in the

synthesis of

-keto amides and heterocycles (such as quinolones and coumarins) and serves as a probe for
esterase activity due to the lability of the 4-chlorophenoxy leaving group.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Property Data

IUPAC Name 3-(4-Chlorophenoxy)-3-oxopropanoic acid

Common Name 4-Chlorophenyl hydrogen malonate

CAS Number Not widely listed; see Bis-ester: 15781-70-1

Molecular Formula C₉H₇ClO₄

Molecular Weight 214.60 g/mol

pKa (COOH)
~2.8 (Predicted due to ester electron

withdrawal)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes

in water

Stability
Moisture sensitive; prone to decarboxylation

>50°C

Structural Analysis
The compound features a malonyl backbone where one carboxyl group is free (acidic) and the

other is esterified with 4-chlorophenol. The electron-withdrawing chlorine atom on the phenoxy

ring activates the carbonyl carbon at position 3, making it significantly more electrophilic than a

standard alkyl ester.

SMILES:OC(=O)CC(=O)Oc1ccc(Cl)cc1

Synthetic Utility & Mechanism
The primary value of 3-(4-Chlorophenoxy)-3-oxopropanoic acid lies in its ability to transfer

the malonyl unit (-COCH2COO-) to nucleophiles under mild conditions.

Chemoselective Acylation (The "Activated Ester"
Advantage)
Standard malonic acid requires activation (e.g., DCC/EDC) to react with amines. However, the

4-chlorophenoxy group acts as a built-in leaving group.
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Mechanism: Nucleophilic amine attacks the C3 carbonyl (ester), displacing 4-chlorophenol.

The C1 carboxyl remains intact or can be decarboxylated subsequently.

Application: Synthesis of

-amino acids and

-keto amides without using coupling reagents that generate urea byproducts.

Knoevenagel & Decarboxylative Condensations
The free carboxylic acid moiety allows for Knoevenagel condensations with aldehydes,

followed by decarboxylation. The 4-chlorophenyl ester remains stable during the initial

condensation if base concentration is controlled, allowing for the synthesis of coumarin-3-

carboxylates when reacting with salicylaldehydes.

Experimental Protocols
Protocol A: Synthesis of 3-(4-Chlorophenoxy)-3-
oxopropanoic Acid
Rationale: Direct esterification of malonic acid with phenols is difficult due to bis-ester

formation. The use of Meldrum's acid or malonyl dichloride is preferred.

Method: Meldrum's Acid Ring Opening

Reagents: Meldrum's acid (10 mmol), 4-Chlorophenol (10 mmol), Toluene (50 mL).

Setup: Flame-dried round-bottom flask equipped with a reflux condenser.

Procedure:

Dissolve Meldrum's acid and 4-chlorophenol in toluene.

Heat the mixture to reflux (110°C) for 4 hours.

Mechanism: Thermal decomposition of Meldrum's acid generates a ketene intermediate

which is trapped by the phenol.
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Note: This usually yields the mono-ester directly.

Workup:

Cool to room temperature. Extract with saturated NaHCO₃ (3 x 20 mL).

Wash the aqueous layer with ether (to remove unreacted phenol).

Acidify the aqueous layer carefully with 1M HCl to pH 2.

Extract the precipitate/oil with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo.

Validation: ¹H NMR (CDCl₃):

3.65 (s, 2H, -CH₂-), 7.1-7.4 (m, 4H, Ar-H), 11.0 (br s, 1H, COOH).

Protocol B: Synthesis of N-Benzyl Malonamic Acid
(Application)
Rationale: Demonstrating the acylating power of the 4-chlorophenoxy group.

Reagents: 3-(4-Chlorophenoxy)-3-oxopropanoic acid (1.0 eq), Benzylamine (1.0 eq),

Triethylamine (1.1 eq), DCM.

Procedure:

Dissolve the acid in dry DCM at 0°C.

Add Triethylamine followed by Benzylamine dropwise.

Stir at room temperature for 2 hours.

Observation: The reaction is driven by the release of 4-chlorophenol (pKa ~9.4).

Workup: Wash with 1M HCl (to remove amine/TEA) and 1M NaOH (to remove 4-

chlorophenol byproduct). Evaporate organic layer to yield N-benzyl malonamic acid.

Biological Context & Enzyme Kinetics
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In drug discovery, this compound serves as a substrate mimic for esterases and proteases.

Esterase Probe: The 4-chlorophenoxy group is chromogenically silent but can be coupled

with pH indicators or HPLC analysis to measure esterase activity. The rate of hydrolysis is

significantly faster than ethyl esters due to the better leaving group ability of the phenol.

Metabolic Stability: In vivo, the compound is rapidly hydrolyzed to malonic acid and 4-

chlorophenol. Researchers studying clofibrate or phenoxy-herbicides often use such

derivatives to understand the metabolic fate of phenoxy-ester linkages.

Visualization & Pathways
Figure 1: Reactivity Profile of 3-(4-Chlorophenoxy)-3-
oxopropanoic Acid
The following diagram illustrates the divergent synthetic pathways available to this molecule:

Acylation (Amide formation) vs. Condensation (Coumarin synthesis).
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Caption: Divergent synthesis pathways: Nucleophilic attack at C3 yields amides; C2

condensation yields heterocycles.
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Safety & Handling
Hazard Identification: 4-Chlorophenol derivatives are toxic and potential skin irritants. The

compound hydrolyzes to release 4-chlorophenol, which is corrosive.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture leads to

autocatalytic hydrolysis.

Disposal: All waste streams containing the phenoxy byproduct must be treated as

halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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